Domperidone Impurity C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Domperidone Impurity C is a process-related impurity of domperidone, a well-known antidopaminergic agent. Domperidone is primarily used as an antiemetic to prevent nausea and vomiting, and as a prokinetic agent to enhance gastrointestinal motility .
Preparation Methods
Domperidone Impurity C can be synthesized through various synthetic routes. One common method involves the coupling reaction of two benzimidazolone derivatives. Intermediate 1 is prepared by cyclizing o-phenylenediamine with carbonyl reagents, followed by coupling with 1,3-dihalopropane. Intermediate 2 is synthesized by coupling substituted nitrobenzene with 4-aminopiperidine, followed by reduction and cyclization . Industrial production methods often involve optimizing these synthetic routes to minimize the formation of impurities and maximize yield.
Chemical Reactions Analysis
Domperidone Impurity C undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . Major products formed from these reactions include various benzimidazolone derivatives, which can be isolated and characterized using techniques like high-performance liquid chromatography and nuclear magnetic resonance spectroscopy .
Scientific Research Applications
Domperidone Impurity C is primarily studied in the context of pharmaceutical research to understand the stability and degradation pathways of domperidone. It is used to develop and validate analytical methods for the detection and quantification of impurities in domperidone formulations . Additionally, it serves as a reference standard in stability studies to ensure the safety and efficacy of domperidone-containing medications .
Mechanism of Action
Comparison with Similar Compounds
Domperidone Impurity C can be compared with other process-related impurities of domperidone, such as DP-ISO1 and DP-ISO2. These impurities are formed under different stress conditions, such as acid-mediated hydrolysis and peroxide-mediated oxidation . While all these impurities share a common benzimidazolone core structure, this compound is unique due to its specific substitution pattern and the presence of an oxide group .
Similar Compounds
- DP-ISO1: Formed during acid-mediated hydrolysis of domperidone.
- DP-ISO2: Another product of acid-mediated hydrolysis.
- DP-OX: Formed during peroxide-mediated oxidation of domperidone .
This compound’s unique structure and formation conditions make it an important compound for understanding the stability and degradation of domperidone in pharmaceutical formulations.
Biological Activity
Domperidone Impurity C, also known as domperidone-N-oxide monohydrate, is a chemical compound associated with the pharmaceutical agent domperidone. While primarily recognized as an impurity, its biological activity is of significant interest in pharmacological research. This article delves into the biological activity of this compound, exploring its chemical properties, interaction with biological systems, and implications for drug formulations.
This compound has a molecular formula of C23H26ClN2O and a molecular weight of approximately 441.91 g/mol. Its structure features a chlorinated phenyl group and a piperidine ring, which are critical in determining its pharmacological properties. The compound can undergo various chemical reactions, including oxidation due to the nitrogen atoms present in its structure, which may influence its biological activity and stability in pharmaceutical formulations.
Biological Activity Overview
The biological activity of this compound is primarily studied in the context of its effects on the pharmacokinetics and pharmacodynamics of domperidone. Preliminary findings suggest that impurities like this compound can affect drug absorption rates and compete for metabolic pathways, potentially altering the efficacy and safety profile of the primary medication .
Research Findings
Recent studies have focused on the quantification and characterization of impurities in pharmaceutical formulations containing domperidone. For instance, a stability-indicating reversed-phase liquid chromatography (RP-LC) method was developed to estimate impurities in domperidone capsules. The study reported recovery rates for various impurities, including this compound, indicating its presence during formulation stability testing .
Table 1: Recovery Rates of Domperidone Impurities
Impurity Name | % Mean Recovery |
---|---|
Domperidone Impurity A | 108.54 |
Domperidone Impurity B | 88.65 |
This compound | 100.15 |
Domperidone Impurity D | 101.64 |
Domperidone Impurity F | 98.66 |
This table highlights the recovery rates for various impurities during analytical testing, emphasizing the stability and presence of this compound in formulations .
Case Studies
A notable case study involved assessing the impact of this compound on the pharmacokinetics of domperidone in combination therapies. The study indicated that impurities could influence drug absorption and metabolism significantly. It was observed that higher concentrations of impurities could lead to altered therapeutic outcomes, underscoring the need for rigorous quality control measures in pharmaceutical manufacturing .
Properties
IUPAC Name |
6-chloro-3-[1-oxido-1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-1-ium-4-yl]-1H-benzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN5O3/c23-15-6-7-20-18(14-15)25-22(30)27(20)16-8-12-28(31,13-9-16)11-3-10-26-19-5-2-1-4-17(19)24-21(26)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXNVTGQTMNCFN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+](CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)(CCCN4C5=CC=CC=C5NC4=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.